molecular formula C10H8Cl2F2O3 B1410038 Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate CAS No. 1806349-19-8

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate

Cat. No.: B1410038
CAS No.: 1806349-19-8
M. Wt: 285.07 g/mol
InChI Key: GTVHRVKACHMZOI-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-3-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields a hydroxy derivative.

    Hydrolysis: The major products are 2,6-dichloro-3-(difluoromethoxy)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dichloro-3-(trifluoromethoxy)benzoate
  • Ethyl 2,6-dichloro-3-(methoxy)benzoate
  • Ethyl 2,6-dichloro-3-(chloromethoxy)benzoate

Uniqueness

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)7-5(11)3-4-6(8(7)12)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVHRVKACHMZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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